molecular formula C18H22N2O4S B2859851 5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide CAS No. 1172108-66-5

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide

Cat. No. B2859851
CAS RN: 1172108-66-5
M. Wt: 362.44
InChI Key: LIRFDLOPQPRGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide, also known as BZP, is a synthetic compound that has been used in scientific research for its potential as a therapeutic agent. It belongs to a class of compounds known as piperazines and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Carbonic Anhydrase Inhibition

5-(4-Benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide and similar sulfonamide compounds have been extensively studied for their inhibitory activity against carbonic anhydrase (CA), an enzyme involved in critical physiological processes such as CO2 transport, pH regulation, and ion exchange. Research indicates that sulfonamide derivatives can effectively inhibit various isoforms of carbonic anhydrase, which are targeted for therapeutic interventions in conditions like glaucoma, epilepsy, and certain types of cancer. For example, novel acridine and bis acridine sulfonamides were synthesized and found to effectively inhibit cytosolic carbonic anhydrase isoforms II and VII, showcasing the potential of sulfonamide derivatives in medical applications (Ulus et al., 2013).

Antibacterial and Environmental Degradation

Sulfonamide antibiotics, due to their persistence in the environment, have raised concerns regarding antibiotic resistance propagation. Studies on Microbacterium sp. strain BR1 demonstrated an unusual degradation pathway for sulfamethoxazole and other sulfonamides, involving ipso-hydroxylation followed by fragmentation. This highlights the environmental impact of sulfonamides and suggests mechanisms for mitigating antibiotic resistance spread (Ricken et al., 2013).

Complexation with Metal Ions

Tosylated 4-aminopyridine and other sulfonylated compounds have shown significant applications in the field of medicine as antibiotics. Research into the complexation of these compounds with metal ions like Ni(II) and Fe(II) indicates potential to enhance their biological and catalytic capabilities, suggesting a route to increase the effectiveness of sulfonamide-based pharmaceuticals (Orie et al., 2021).

Green Synthesis and Catalysts

The development of environmentally benign synthesis methods for carbon-nitrogen bonds is crucial in chemical research. A study demonstrated a novel, green approach for coupling sulfonamides and alcohols using a nanostructured catalyst, highlighting the potential for efficient and environmentally friendly production of sulfonamide derivatives (Shi et al., 2009).

Antiglaucoma Agents

Research into sulfonamide derivatives for antiglaucoma applications has led to the synthesis of compounds with high affinity for carbonic anhydrase isozymes relevant to glaucoma treatment. These studies reveal the potential of sulfonamides in developing topically acting antiglaucoma agents with better efficacy and duration of action compared to standard drugs (Casini et al., 2003).

properties

IUPAC Name

5-(4-benzylpiperidine-1-carbonyl)-N-methylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-19-25(22,23)17-8-7-16(24-17)18(21)20-11-9-15(10-12-20)13-14-5-3-2-4-6-14/h2-8,15,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRFDLOPQPRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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